molecular formula C8H14N4OS2 B4842799 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 111461-29-1

5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B4842799
CAS No.: 111461-29-1
M. Wt: 246.4 g/mol
InChI Key: BIQLYWDPVYSFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The morpholine moiety attached to the thiadiazole ring enhances its solubility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-chloroethyl morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics .

Medicine: The compound has been investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets in cells makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the thiadiazole ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-amine
  • 5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-amine

Comparison: Compared to these similar compounds, 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine exhibits enhanced solubility and biological activity due to the presence of the morpholine moiety. This makes it more effective in certain applications, such as antimicrobial and anticancer research .

Properties

IUPAC Name

5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS2/c9-7-10-11-8(15-7)14-6-3-12-1-4-13-5-2-12/h1-6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQLYWDPVYSFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586153
Record name 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111461-29-1
Record name 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.